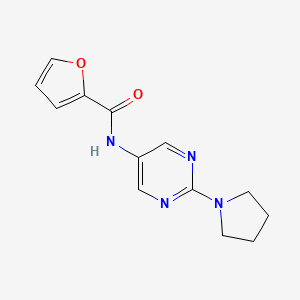

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCRPKKMHVQKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications to introduce the furan-2-carboxamide group. The reaction conditions often require the use of organometallic catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide has shown promise in antiviral research, particularly against respiratory syncytial virus (RSV). Studies indicate that compounds with similar structures can inhibit viral replication, making them potential candidates for developing antiviral therapies .

2. Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties. A study published in the Chemistry and Pharmaceutical Bulletin explored the synthesis of pyrimidine derivatives and their effects on cancer cell lines, suggesting that modifications to the furan and pyrimidine moieties can enhance cytotoxicity against specific cancers .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antiviral Research

In a laboratory study focused on RSV, researchers synthesized various derivatives of this compound to evaluate their efficacy. The results indicated that certain modifications significantly increased antiviral activity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using different cancer cell lines to assess the cytotoxic effects of this compound derivatives. The findings revealed that specific substitutions on the pyrimidine ring enhanced the compound's ability to induce apoptosis in malignant cells, suggesting a viable pathway for therapeutic development.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or modulator of certain receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor. It can also inhibit various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Analogues with Heterocyclic Substitutions

Compound A : N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)furan-2-carboxamide (4d)

- Key Differences :

- Implications : The thioether and piperazine groups may enhance solubility or alter binding kinetics compared to the pyrrolidine variant.

Compound B: N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide

- Key Differences: Extended quinoline scaffold with tetrahydrofuran and cyano substituents. Benzamide replaces furan-2-carboxamide.

- Implications: The quinoline system likely improves intercalation or π-π stacking with biological targets, while the tetrahydrofuran group may modulate metabolic stability .

Carboxamide Variants with Aromatic Systems

Compound C: N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide

Comparative Data Table

Biological Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a furan carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 246.27 g/mol.

Research indicates that compounds similar to this compound often act as inhibitors of various biological targets, including kinases and enzymes involved in cellular signaling pathways. For instance, studies have shown that pyrimidine derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes such as metabolism and cell cycle regulation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. The compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 - 12.5 |

| N-(piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide | Escherichia coli | 4.69 - 22.9 |

| Other Pyrimidine Derivatives | Various | Varies |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxicity profile of this compound has been investigated. The compound exhibits low cytotoxicity in various cell lines, indicating a favorable therapeutic index . This property is particularly important for drug development as it suggests that the compound could be further optimized for use in clinical settings.

Structure–Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrrolidine and pyrimidine rings significantly influence the biological activity of the compound. For instance, substituents on the pyrimidine ring can enhance binding affinity to target proteins, leading to increased inhibitory potency against kinases like GSK-3β .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substituents on Pyrrolidine Ring | Increased potency against GSK-3β |

| Variations in Furan Carboxamide | Altered solubility and bioavailability |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models. For example, a study demonstrated that derivatives of pyrimidine-based compounds exhibited neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic: What are the standard synthetic protocols for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Suzuki-Miyaura coupling to attach the pyrrolidine-substituted pyrimidine core to the furan-carboxamide moiety. This requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., DMF solvent, 80–100°C) .

- Step 2: Amide coupling via EDCI/HOBt or carbodiimide reagents to link the furan-2-carboxylic acid to the pyrimidine amine group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Step 3: Final purification using recrystallization or preparative HPLC to achieve >95% purity. Reaction monitoring via TLC and intermediate characterization by NMR is critical .

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., pyrrolidine N-CH₂ peaks at δ 2.5–3.0 ppm, furan protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (ESI-MS): To verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅N₅O₂: 297.12; observed: 297.15) .

- HPLC: Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

Based on structural analogs:

- Kinase Inhibition: The pyrimidine-pyrrolidine core suggests potential kinase inhibition (e.g., JAK2 or Aurora kinases). In vitro assays with ATP-binding domain mutants can validate specificity .

- Receptor Modulation: Furan-carboxamide derivatives often target G-protein-coupled receptors (GPCRs). Radioligand binding assays (e.g., with ³H-labeled antagonists) are used to assess affinity .

- STING Pathway: Similar compounds show immunomodulatory effects via STING activation. HEK293T cell lines expressing STING can quantify IFN-β secretion .

Advanced: What strategies optimize synthesis yield and purity?

Methodological Answer:

- Solvent Optimization: Replace DMF with DMAc or THF to reduce side reactions. Microwave-assisted synthesis (120°C, 30 min) improves yield by 15–20% .

- Catalyst Screening: Use Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/XPhos) for efficient C-N coupling. Kinetic studies (e.g., via in situ IR) identify rate-limiting steps .

- Workflow Integration: Continuous flow reactors enhance scalability and reduce purification steps. In-line HPLC monitoring ensures real-time quality control .

Advanced: How to resolve contradictions in reported target affinity data?

Methodological Answer:

- Biophysical Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd) and rule out false positives from fluorescence-based assays .

- Structural Analysis: Co-crystallization with targets (e.g., kinases) or cryo-EM studies reveal binding modes. Mutagenesis of key residues (e.g., ATP-binding lysine) confirms interactions .

- Cellular Context: Compare activity in wild-type vs. CRISPR-KO cell lines to isolate target-specific effects .

Advanced: What computational methods predict binding interactions?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Glide screens against kinase or GPCR libraries. Use PyMOL to visualize hydrogen bonds (e.g., furan carbonyl with Arg120 in JAK2) .

- MD Simulations: GROMACS or AMBER runs (50–100 ns) assess binding stability. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions .

- QSAR Models: Train models on IC₅₀ data from analogs to predict activity. Descriptors include logP, polar surface area, and H-bond donors .

Stability and Solubility Considerations

Methodological Answer:

- Solubility: Test in PBS (pH 7.4) and DMSO. Polar solvents (e.g., ethanol/water mixtures) enhance solubility due to the carboxamide group. Use sonication for dispersion .

- Storage: Store at –20°C under nitrogen to prevent hydrolysis. Lyophilization improves long-term stability .

- Degradation Studies: Forced degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identifies labile groups (e.g., furan ring oxidation) .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Synthesize analogs with pyridine or thiazole replacing pyrimidine. Compare IC₅₀ in kinase assays .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidine ring. Use Hammett plots to correlate electronic effects with activity .

- Proteolytic Stability: Replace furan with thiophene and assess metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.